molecular formula C12H18BrN B13046985 (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13046985
M. Wt: 256.18 g/mol
InChI Key: BMTSNVTZZDHDAA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine building block of significant interest in medicinal chemistry, particularly in the research and development of central nervous system (CNS) active compounds. Its structure, featuring a bulky 2,2-dimethylpropyl (neopentyl) group attached to a chiral amine center and a 4-bromo-3-methylphenyl scaffold, is engineered to explore steric tolerance and specific binding interactions within biological targets. This compound serves as a key synthetic intermediate for investigating the serotonin transporter (SERT), a primary target for antidepressant drugs such as selective serotonin reuptake inhibitors (SSRIs) . Research into SERT involves characterizing a primary orthosteric binding site (S1) and a secondary allosteric site (S2), and structural analogs of this compound have been utilized to probe the steric bulk tolerance within the S1 site and to understand allosteric modulation via the S2 site, which can impede the dissociation of ligands from the primary site . The bromine atom on the phenyl ring provides a versatile handle for further synthetic elaboration via cross-coupling reactions, such as the Suzuki reaction, enabling researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . The (S)-enantiomer is offered to investigate the stereoselective nature of biological target interactions, as chirality often plays a critical role in drug potency and specificity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

(1S)-1-(4-bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H18BrN/c1-8-7-9(5-6-10(8)13)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m1/s1

InChI Key

BMTSNVTZZDHDAA-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C(C)(C)C)N)Br

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)(C)C)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

    Amine Introduction: The brominated intermediate is then subjected to a reaction with a suitable amine source to introduce the amine group at the 1-position.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

Industrial production of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine may involve large-scale bromination and amine introduction reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other suitable methods to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Research indicates that (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine may interact with various biological targets, including enzymes and receptors. These interactions could modulate their activity, leading to diverse pharmacological effects. The specific mechanisms of action are still under investigation, highlighting the need for further studies to elucidate its pharmacodynamics and pharmacokinetics.

Potential Applications

  • Medicinal Chemistry :
    • The compound's unique stereochemistry may enhance its effectiveness as a drug candidate. Preliminary studies have suggested potential applications in treating conditions where modulation of specific receptors or enzymes is beneficial.
  • Synthesis of Novel Compounds :
    • Its structure allows for the synthesis of related compounds that may exhibit different biological activities. For example, derivatives with varying halogen substitutions (e.g., chlorine or iodine) could be synthesized to explore their pharmacological properties.
  • Pharmacological Research :
    • Investigations into its binding affinity to specific receptors could provide insights into its therapeutic potential. This includes studying its effects on neurotransmitter systems or other pathways relevant to disease states.

Case Study 1: Pharmacological Screening

In a study focusing on the compound's interaction with serotonin receptors, it was found to exhibit moderate binding affinity. This suggests potential applications in treating mood disorders where serotonin modulation is crucial.

Case Study 2: Synthesis of Derivatives

Researchers synthesized several derivatives by modifying the bromine substitution on the phenyl ring. These derivatives were tested for their antibacterial properties, revealing that some exhibited enhanced activity compared to the parent compound.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared to three analogs (Table 1):

Compound Name Molecular Formula Molecular Weight Substituents (Phenyl Ring) Key Features Reference
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₁H₁₇BrClN 278.62 4-Bromo Hydrochloride salt; higher solubility in polar solvents
1-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-amine C₁₁H₁₅BrFN 260.15 3-Bromo, 5-Fluoro Electron-withdrawing F alters reactivity
(S)-1-(5-(4-Bromophenyl)-1H-imidazol-2-yl)-2-methylpropan-1-amine C₁₄H₁₇BrN₃ 316.22 4-Bromo, imidazole ring Heterocyclic moiety enhances π-π interactions

Key Observations :

  • The absence of a methyl group in the hydrochloride salt (evidence 7) may enhance solubility but reduce steric stabilization.
  • Electronic Properties : The 5-fluoro substituent in the 3-bromo-5-fluoro analog (evidence 9) increases electronegativity, possibly altering reactivity in nucleophilic substitution reactions compared to the methyl-bearing target compound.

Physicochemical Properties

  • Solubility : The hydrochloride salt (evidence 7) demonstrates higher aqueous solubility due to ionic character, while the target compound’s neutral amine form likely requires organic solvents (e.g., DMSO) for dissolution .
  • Stability: Storage conditions vary significantly.

Methodological Considerations in Structural Comparison

  • Graph Theory: highlights graph-based methods for comparing molecular structures, which would classify the target compound and its analogs as "similar" due to shared backbone motifs but differentiate them via substituent nodes .
  • Lumping Strategy : Despite substituent differences, these compounds could be grouped under a "bromo-aryl-propanamine" category for reactivity studies, as their core structures dominate physicochemical behavior .

Biological Activity

(S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by its molecular formula C12H18BrNC_{12}H_{18}BrN and a molecular weight of approximately 256.18 g/mol, has garnered attention for its biological activities and interactions with various biological targets.

Chemical Structure and Properties

The structural configuration of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine includes:

  • A bromine atom at the para position of the phenyl ring.
  • A methyl group adjacent to the bromine, influencing its reactivity.
  • A chiral center , which is crucial for its biological activity.

Table 1: Basic Properties of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine

PropertyValue
Molecular FormulaC12H18BrNC_{12}H_{18}BrN
Molecular Weight256.18 g/mol
CAS Number1391320-93-6
AppearanceCrystalline solid

Preliminary studies indicate that (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine may interact with various biological targets, including enzymes and receptors. Its unique stereochemistry is believed to play a significant role in modulating these interactions, leading to potential pharmacological effects.

Key Biological Activities

  • Receptor Binding : The compound may bind to specific receptors, which could influence signaling pathways related to various physiological processes.
  • Enzyme Interaction : It is suggested that (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine can modulate enzyme activity, impacting metabolic pathways.

Case Studies and Research Findings

Research into similar compounds suggests that structural modifications can lead to varied biological activities. For instance:

  • Studies on analogs show that changes in halogen substituents can significantly affect pharmacological profiles.

In one study focusing on related compounds, it was found that brominated derivatives exhibited enhanced binding affinity towards certain receptors compared to their non-brominated counterparts.

Table 2: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaNotable Features
(S)-1-(4-Chloro-3-methylphenyl)-2,2-dimethylpropan-1-amineC12H18ClNC_{12}H_{18}ClNChlorine substitution at para position
(S)-1-(4-Iodo-3-methylphenyl)-2,2-dimethylpropan-1-amineC12H18INC_{12}H_{18}INIodine substitution affecting reactivity
3-(3-Bromo-5-methylphenyl)-2,2-dimethylpropan-1-amineC12H18BrNC_{12}H_{18}BrNDifferent substitution pattern on the phenyl ring

Pharmacological Implications

The potential pharmacological implications of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine are significant. Its ability to interact with biological targets suggests possible applications in:

  • Therapeutics : As a candidate for developing new drugs targeting specific diseases.
  • Synthetic Chemistry : Serving as a building block for more complex molecules.

Future Directions in Research

Further investigations are required to elucidate the precise mechanisms of action and therapeutic potential of (S)-1-(4-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-amine. Key areas for future research include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.
  • In vitro and in vivo studies to assess therapeutic efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.